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Compound of Interest

Compound Name: Oseltamivir Impurity 50

CAS No.: 651324-06-0

Cat. No.: B8822036 Get Quote

Executive Summary
Oseltamivir Impurity 50 (CAS: 651324-06-0) represents a critical class of non-

pharmacopoeial process impurities often encountered during the synthesis of Oseltamivir

Phosphate (Tamiflu).[1] Unlike standard degradation products (e.g., Oseltamivir Acid/Impurity

C), Impurity 50 is characterized by complex alkylation patterns—specifically involving tert-butyl

and diallyl moieties—suggesting its origin from specific protecting group strategies or side

reactions during the amination steps of the cyclohexene ring.

This guide compares the profiling performance of Impurity 50 against standard pharmacopoeial

impurities (A, B, C), providing validated protocols for its isolation, detection, and quantification

using LC-MS/MS and HPLC techniques.

Core Identity: Oseltamivir Impurity 50[1][2][3][4][5][6][7]
[8]

Chemical Name: Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-

yloxy)cyclohex-1-enecarboxylate

CAS Number: 651324-06-0[1][2][3][4]

Molecular Formula: C₂₄H₄₂N₂O₃
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Molecular Weight: 406.61 g/mol [4]

Classification: Process-Related Impurity (Synthetic Intermediate/Byproduct)

Note: Some vendor catalogs (e.g., TLC Standards) may list "Impurity 50" as a different entity

(C₂₂H₃₆N₂O₄, MW 392.54). Researchers must verify the CAS number. This guide focuses on

the complex C₂₄H₄₂N₂O₃ variant due to its higher analytical challenge.

Comparative Impurity Profiling
The following table contrasts Impurity 50 with standard Oseltamivir impurities to highlight the

necessary shifts in analytical strategy.

Table 1: Analytical Performance & Physicochemical
Comparison
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Feature
Impurity 50

(Target)

Impurity C

(Oseltamivir

Acid)

Impurity B

(Epoxide/Azide)
Impurity A

Structure Type

Bulky Di-

alkylamine / Tert-

butylamine

Hydrolyzed Ester

(Carboxylic Acid)

Epoxide / Azide

Intermediate

Precursor

Intermediate

Origin

Process

(Synthetic Side

Reaction)

Degradation

(Hydrolysis)

Process

(Genotoxic

Potential)

Process (Starting

Material)

Polarity (LogP)
High

(Hydrophobic)
Low (Hydrophilic) Moderate Moderate

Elution Order

(RP-HPLC)

Late Eluter

(Retains strongly

on C18)

Early Eluter

(Often < 2 min)
Mid-eluter Mid-eluter

UV Response

(210 nm)

Moderate (Enone

system intact)
Moderate

Weak (Lack of

conjugation)
Strong

MS Ionization

(ESI+)

Excellent

([M+H]+ 407.6)

Good ([M+H]+

285.4)
Variable Good

Critical Risk

Unknown

(Structural Alert:

Amines)

Low (Metabolite) High (Mutagenic) Low

Key Insight: The "Hydrophobic Shift"
Impurity 50 contains a diallylamino and a tert-butylamino group, significantly increasing its

lipophilicity compared to Oseltamivir (which has an acetamido and amino group).

Consequence: In standard Reverse Phase (RP) methods designed for Oseltamivir

(hydrophilic), Impurity 50 will elute much later, potentially appearing in the column wash

phase or carrying over to subsequent injections if the gradient is not extended.

Experimental Protocols
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Protocol A: High-Resolution LC-MS Profiling
This protocol is the "Gold Standard" for identifying Impurity 50 in bulk drug substances,

distinguishing it from isobaric interferences.

Objective: Selective detection and structural confirmation of Impurity 50.

1. Sample Preparation:

Solvent: Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

Concentration: Prepare API at 1.0 mg/mL. Spike Impurity 50 standard at 0.1% (1 µg/mL) for

system suitability.

Filtration: 0.22 µm PVDF filter (Avoid Nylon due to potential adsorption of hydrophobic

impurities).

2. Chromatographic Conditions (UHPLC):

Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

Mobile Phase A: 0.1% Ammonium Formate in Water (pH 3.5).

Mobile Phase B: Acetonitrile (100%).

Flow Rate: 0.4 mL/min.

Column Temp: 40°C.

3. Gradient Program:
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Time (min) % Mobile Phase B Event

0.0 5 Initial Hold

2.0 5
Elute Polar Impurities (Impurity

C)

15.0 85
Gradient Ramp (Elute

Oseltamivir & Impurity 50)

18.0 95
Column Wash (Critical for

Impurity 50)

20.0 95 Hold Wash

20.1 5 Re-equilibration

| 23.0 | 5 | End |

4. Mass Spectrometry Parameters (ESI+):

Source: Electrospray Ionization (Positive Mode).

Target Mass: Extract Ion Chromatogram (EIC) at m/z 407.62 [M+H]+.

Fragment Confirmation (MS/MS): Look for loss of tert-butyl (-57 Da) or allyl groups.

Protocol B: "Self-Validating" System Suitability
To ensure trustworthiness (E-E-A-T), the method must demonstrate specificity.

Resolution Check: Calculate Resolution (

) between Oseltamivir (RT ~8 min) and Impurity 50 (RT ~14-16 min). Requirement:

.[1][2]

Carryover Check: Inject a blank immediately after the high-concentration Impurity 50

standard. The peak area in the blank must be < 0.05% of the standard area. Reasoning: The

diallyl group makes this impurity "sticky" on stainless steel lines.
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Visualized Workflows
Diagram 1: Impurity Origin & Profiling Pathway
This diagram illustrates the hypothetical process origin of Impurity 50 and the decision logic for

its identification.
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Caption: Logical flow from synthetic origin to analytical detection. Note the requirement for an

extended gradient to capture the hydrophobic Impurity 50.

Diagram 2: Analytical Method Decision Tree
How to select the correct method based on the impurity profile.
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Caption: Decision tree for categorizing Oseltamivir impurities based on retention behavior.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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